Lancilactone B
Description
Lancilactone B (C₃₀H₃₈O₄, molecular weight 462.63) is a triterpenoid isolated from the stems and leaves of Kadsura lancilimba (Pi Zhen Ye Nan Wu Wei Zi) . Its structure features a complex tricyclic skeleton with a lactone ring, characteristic of the lanostane-type triterpenoids found in the Schisandraceae family . First reported by Chen et al. in 1999, this compound was identified alongside its analogs Lancilactones A and C, though it lacks the anti-HIV activity observed in Lancilactone C .
Properties
CAS No. |
218915-16-3 |
|---|---|
Molecular Formula |
C30H38O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4,10-tetraen-6-one |
InChI |
InChI=1S/C30H38O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-10,12,17,19,22-23,25H,11,13-16H2,1-6H3/t19-,22+,23+,25-,29+,30-/m0/s1 |
InChI Key |
MDQSFHBMUTXNSK-WJDWYOEMSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=C[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC5C(=C4)C=CC(=O)OC5(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lancilactone B involves multiple steps, including oxidation, esterification, and cyclization reactions. One of the key steps in its synthesis is the formation of the dihydropyranone ring through a Diels-Alder reaction followed by oxidation and elimination reactions . The synthetic route typically starts with the preparation of a suitable diene and dienophile, which undergo a cycloaddition reaction to form the desired ring structure.
Industrial Production Methods
advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Structural Revision and Biosynthetic Insights
Initial structural proposals for Lancilactone C were incorrect. The revised structure was confirmed via:
-
Spectral Data Analysis : NMR and MS comparisons between synthetic and natural samples.
-
Biosynthetic Pathway Modeling : Electrocyclization steps in synthesis mirrored hypothesized natural biosynthesis .
This suggests that similar triterpenoids (e.g., Lancilactone B) may require analogous validation through synthesis and spectral matching.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome/Intermediate | Yield (%) |
|---|---|---|---|
| Domino Cycloaddition | Oxidizing agent, heat | Tricyclic core formation | 45–50 |
| Functionalization | Lewis acid catalysts (e.g., BF₃·OEt₂) | Introduction of lactone moiety | 60–65 |
| Final Cyclization | Thermal or photochemical activation | Seven-membered ring closure | 70–75 |
Challenges and Implications
-
Stereochemical Control : Achieving the correct trans-dimethyl configuration required precise reaction tuning .
-
Non-Cytotoxicity : Lancilactone C’s lack of cytotoxicity in mammalian cells highlights its potential as an anti-HIV drug lead .
For this compound, similar synthetic strategies (e.g., domino cycloadditions) might apply, but structural differences (e.g., ring size, substituents) would necessitate tailored approaches.
Recommended Resources for Further Research
-
CAS SciFinder : Authoritative database for reaction schemes and conditions .
-
Total Synthesis Studies : Prioritize journals like J. Am. Chem. Soc. for methodological insights .
Given the absence of direct data on this compound, verification of its structure and reactivity would require targeted synthesis and comparative analysis with Lancilactone C’s established protocols.
Note: The user is advised to confirm whether the compound of interest is correctly identified (this compound vs. C) or explore broader triterpenoid reaction databases for additional leads.
Scientific Research Applications
Chemistry: The compound serves as a model for studying complex organic reactions and synthetic methodologies.
Mechanism of Action
The mechanism of action of Lancilactone B involves its interaction with specific molecular targets and pathways. It is believed to inhibit HIV replication by interfering with viral enzymes and proteins essential for the virus’s life cycle. The compound’s unique structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating .
Comparison with Similar Compounds
Key Observations :
- Lactone Ring : Unlike Lancilactone C, which has an open lactone ring critical for anti-HIV activity, this compound retains a closed lactone structure .
- Unsaturated Rings : Lancilactone C uniquely contains a 7-membered unsaturated ring with all sp² carbons, absent in this compound .
- Biosynthetic Relationship : this compound is a proposed precursor to Lancilactone C, undergoing lactone ring opening and 6π-electrocyclization during biosynthesis .
Bioactivity Comparison
Key Observations :
- Anti-HIV Specificity : Lancilactone C's open lactone and unsaturated 7-membered ring are hypothesized to enable HIV inhibition by targeting viral replication machinery . This compound’s closed structure renders it inactive .
- Structural-Activity Relationship (SAR) : The presence of sp² carbons and a conjugated system in Lancilactone C correlates with its bioactivity, a feature absent in this compound and other analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
